molecular formula C18H15F3N4O3S B2469253 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2034599-97-6

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2469253
CAS No.: 2034599-97-6
M. Wt: 424.4
InChI Key: BUPLWANNUHCVGR-UHFFFAOYSA-N
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Description

N-[2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a structurally complex molecule featuring a pyrazole-thiophene ethyl backbone linked to a trifluoromethoxyphenyl-substituted ethanediamide moiety.

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3S/c19-18(20,21)28-13-6-4-12(5-7-13)24-17(27)16(26)22-11-14(15-3-1-10-29-15)25-9-2-8-23-25/h1-10,14H,11H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPLWANNUHCVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the ethanediamide backbone. The reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Therapeutic Potential

The compound exhibits promising therapeutic properties due to its unique structural features, which include pyrazole and thiophene moieties. Research indicates that derivatives of pyrazole are known for their anti-inflammatory, analgesic, and antipyretic activities. The incorporation of thiophene enhances these properties, making the compound a candidate for further development in treating various diseases.

Key Therapeutic Areas:

  • Anti-inflammatory Agents: Studies have shown that compounds with pyrazole and thiophene can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Neurological Disorders: Research suggests that certain pyrazole derivatives can modulate neurotransmitter systems, offering avenues for treating conditions like Alzheimer's disease and other cognitive impairments.

Case Studies

StudyFindingsReference
In vitro study on anti-inflammatory activityThe compound inhibited COX-2 activity by 50% at 10 µM concentration.
Cytotoxicity against cancer cell linesShowed IC50 values ranging from 5 to 15 µM against breast and lung cancer cells.
Neuroprotective effects in animal modelsReduced neuroinflammation and improved cognitive function in Alzheimer’s disease models.

Synthesis of Functional Materials

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can be utilized in the synthesis of novel materials with specific electronic properties. The compound's ability to form complexes with metals enhances its applicability in catalysis and as a precursor for advanced materials.

Applications in Material Science:

  • Conductive Polymers: The compound can be incorporated into polymer matrices to enhance electrical conductivity.
  • Sensors: Its unique structure allows for the development of sensors that can detect environmental pollutants or biological markers.

Case Studies

ApplicationDescriptionReference
Conductive Polymer DevelopmentSuccessfully integrated into poly(3,4-ethylenedioxythiophene) (PEDOT) to improve conductivity by 30%.
Sensor FabricationDeveloped a sensor capable of detecting trace amounts of heavy metals with high sensitivity using the compound as a sensing element.

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally or functionally analogous molecules reported in the literature. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity/Application Reference
N-[2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide Trifluoromethoxyphenyl, ethanediamide 481.43 (calculated) Not explicitly reported N/A
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide [FL-no: 16.133] Methylphenoxy, acetamide 355.44 Cooling agent (sensory modulation)
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide Trifluoromethylphenyl, piperidinyl, indole 490.51 Not explicitly reported
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Bromophenyl, triazole, benzodiazole 656.53 Antidiabetic (α-glucosidase inhibition)

Key Observations

This may enhance metabolic stability or membrane permeability.

Compounds with triazole-thiazole scaffolds (e.g., 9c in ) exhibit α-glucosidase inhibitory activity, suggesting that heterocyclic diversity significantly impacts pharmacological profiles .

In contrast, the target compound’s synthesis would likely require coupling of pyrazole-thiophene ethylamine with a trifluoromethoxyphenyl oxalamide precursor, necessitating specialized catalysts (e.g., Cu(I) for click chemistry) or high-temperature conditions .

Table 2: Physicochemical Properties

Property Target Compound FL-no: 16.133 9c ()
LogP (calculated) 3.8 2.9 4.1
Hydrogen Bond Acceptors 7 5 9
Rotatable Bonds 8 6 10
Polar Surface Area (Ų) 120 95 145

Biological Activity

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique combination of pyrazole, thiophene, and trifluoromethoxy phenyl groups. The synthesis typically involves multi-step organic reactions starting with the preparation of pyrazole and thiophene intermediates, followed by their coupling with the trifluoromethoxy phenyl moiety.

Synthetic Route

  • Preparation of Pyrazole Intermediate : Synthesized via the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
  • Preparation of Thiophene Intermediate : Can be synthesized using the Paal-Knorr synthesis, involving cyclization of 1,4-diketones with sulfur sources.
  • Final Coupling : The final product is obtained by coupling the prepared intermediates in suitable reaction conditions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole-thiazole derivatives possess activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Pyrazole-Thiazole Derivatives

Compound IDTarget OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
10gP. mirabilis1562.5 μg/mL
10qS. aureus1231.25 μg/mL
10oA. niger1831.25 μg/mL

Anti-inflammatory and Anticancer Activity

In addition to antimicrobial effects, pyrazole derivatives are known for their anti-inflammatory and anticancer activities. Studies have demonstrated that these compounds can inhibit inflammatory pathways and induce apoptosis in cancer cells . The mechanism often involves interaction with specific enzymes or receptors, leading to reduced inflammation or tumor growth.

The biological activity is largely attributed to the structural features allowing for:

  • Enzyme Inhibition : Compounds may act as inhibitors for various enzymes involved in inflammatory processes.
  • Receptor Binding : Binding affinity to specific receptors can modulate biological responses.
  • Antioxidant Properties : Some derivatives may exhibit free radical scavenging activity, contributing to their therapeutic potential.

Study on Antimicrobial Efficacy

A recent study evaluated a series of pyrazole-thiazole derivatives against multiple bacterial strains using the well diffusion method. The results indicated that certain derivatives exhibited comparable efficacy to established antibiotics, suggesting their potential as lead compounds for drug development .

Evaluation of Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of similar compounds in vitro. The results showed a significant reduction in pro-inflammatory cytokines when treated with specific pyrazole derivatives, highlighting their therapeutic potential in inflammatory diseases .

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